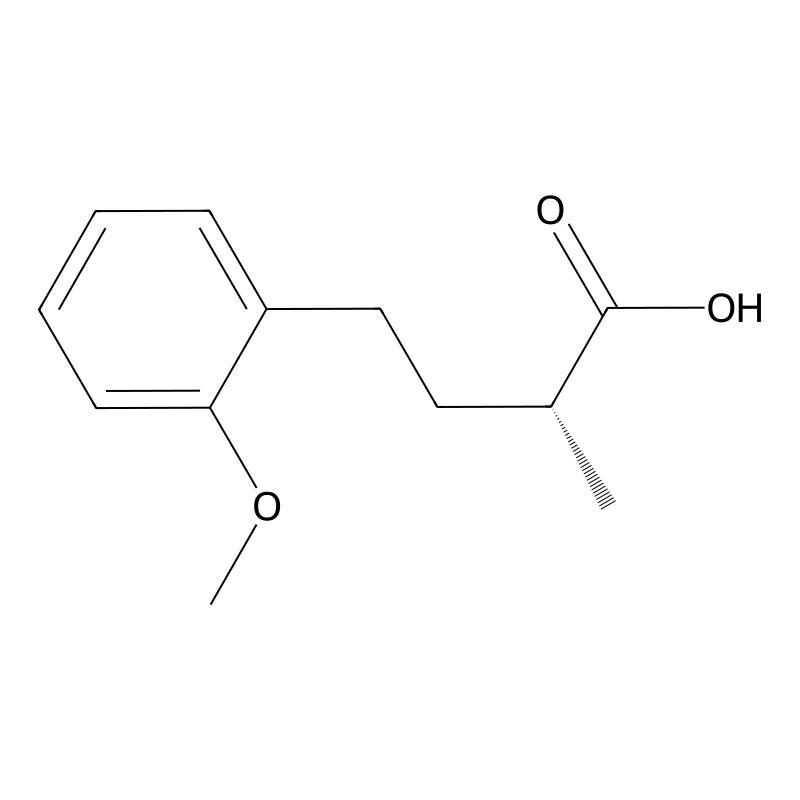

(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid, also known as a derivative of 2-methylbutanoic acid, is a chiral compound characterized by the presence of a methoxyphenyl group at the 4-position and a methyl group at the 2-position of the butanoic acid backbone. The compound features a carboxylic acid functional group, which contributes to its solubility and reactivity in various chemical environments. The molecular formula is , and its structure can be represented as follows:

This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.

- Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing more complex molecules.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Research indicates that (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and effects on metabolic pathways. The compound may interact with specific receptors and enzymes involved in metabolic regulation, influencing processes such as lipid metabolism and energy homeostasis. Its unique structure allows it to engage in molecular interactions that could modulate biological responses.

Several methods exist for synthesizing (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid:

- Starting from 2-Methylbutanol:

- Oxidation of 2-methylbutanol to form 2-methylbutanoic acid, followed by reaction with methoxybenzene (anisole) under acidic conditions to introduce the methoxyphenyl group.

- Grignard Reaction:

- A Grignard reagent derived from 2-bromomethylbutane can be reacted with methoxybenzaldehyde, followed by acidic hydrolysis to yield the desired product.

- Direct Alkylation:

- Using alkylation techniques on phenolic compounds can also lead to the synthesis of this compound, particularly through alkylation of 4-hydroxy-2-methoxyphenol.

(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid has several applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting metabolic disorders or inflammatory diseases.

- Organic Synthesis: Its unique structure allows it to be used as a building block for more complex organic molecules.

- Research: Investigated for its potential role in studying metabolic pathways and enzyme interactions.

Studies on (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid have focused on its interactions with various biological targets. It has shown potential in modulating enzyme activity related to fatty acid metabolism and inflammatory responses. The compound's ability to influence metabolic pathways makes it a candidate for further research into its therapeutic applications.

Several compounds share structural similarities with (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Methylthio)benzoic acid | Contains a methylthio group | Exhibits different reactivity due to sulfur atom |

| 3-(Methoxy)benzoic acid | Methoxy group at the 3-position | Different positioning affects biological activity |

| (R)-3-Hydroxy-4-(methoxy)phenylbutanoic acid | Hydroxyl group addition | Increased polarity may enhance solubility |

Uniqueness

The uniqueness of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid lies in its specific combination of a branched alkane structure with aromatic substitution, providing distinct chemical properties and biological activities compared to similar compounds. Its chiral nature also allows for potential stereochemical differentiation in biological systems, which is crucial for drug development and efficacy.

Retrosynthetic Analysis and Pathway Design

The strategic design of synthetic pathways for (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid requires comprehensive retrosynthetic analysis to identify the most efficient disconnection points and synthetic transformations [4] [8]. The molecular structure contains a chiral center at the 2-position of the butanoic acid chain, making stereocontrol a critical consideration in pathway design [2] [19].

The retrosynthetic analysis reveals several key disconnection strategies for this target molecule [4] [8]. The primary disconnection involves breaking the carbon-carbon bond between the 2-methoxyphenyl group and the methylbutanoic acid backbone, which simplifies the synthetic challenge into two main components: a 2-methoxyphenyl-containing fragment and a chiral 2-methylbutanoic acid derivative [2] [8]. This approach follows the fundamental principle of retrosynthetic analysis where bonds are broken at strategic positions to maximize synthetic efficiency [8].

Alternative disconnection strategies focus on the formation of the chiral center through asymmetric alkylation or reduction approaches [2] [8]. The 2-methylbutanoic acid framework can be traced back to readily available starting materials such as 2-methylbutanoic acid derivatives or through asymmetric synthesis from prochiral precursors [2] [18]. The incorporation of the 2-methoxyphenyl group can be achieved through various carbon-carbon bond forming reactions, including Friedel-Crafts acylation, cross-coupling reactions, or nucleophilic substitution processes [16] [17].

The pathway design must consider the stereochemical requirements for the (2R) configuration [2] [19]. Several synthetic strategies emerge from the retrosynthetic analysis, including chiral auxiliary-mediated approaches, asymmetric catalysis, and chiral pool synthesis using naturally occurring chiral starting materials [19] [22]. The selection of the optimal pathway depends on factors such as overall efficiency, stereoselectivity, and scalability considerations [8] [22].

Asymmetric Synthesis Techniques for Chiral Center Formation

The formation of the chiral center in (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid requires sophisticated asymmetric synthesis techniques to achieve high enantiomeric purity [19] [21] [22]. Several established methodologies can be employed to control the stereochemistry at the 2-position of the butanoic acid chain.

Chiral auxiliary-mediated synthesis represents a foundational approach for stereocontrol in carboxylic acid synthesis [19] [22]. The use of chiral auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam provides reliable stereoinduction through conformational control during alkylation reactions [19] [22]. These auxiliaries are covalently attached to the substrate, regulate asymmetric induction through steric interactions, and can be removed after the stereogenic center is established [22].

Asymmetric alkylation strategies offer another pathway for chiral center formation [19] [21]. The use of chiral enolate chemistry, particularly with lithium enolates derived from chiral auxiliaries, enables the controlled introduction of the 2-methoxyphenyl group with high diastereoselectivity [19] [21]. The stereochemical outcome is governed by the preferred conformations of the enolate intermediate and the approach trajectory of the electrophile [19].

Asymmetric reduction methods provide access to the target compound through the reduction of prochiral ketone intermediates [11] [13]. The reduction of 4-(2-methoxyphenyl)-2-methylbutanoic acid derivatives using chiral reducing agents or catalytic asymmetric hydrogenation can establish the desired (2R) configuration [11] [13]. These methods often provide excellent enantioselectivity and are compatible with various functional groups present in the molecule [11] [13].

The implementation of organocatalytic approaches has gained prominence in asymmetric carboxylic acid synthesis [21] [22]. Chiral organocatalysts can facilitate enantioselective transformations through non-covalent interactions, providing an alternative to traditional metal-based catalytic systems [21] [22]. These methods often operate under mild conditions and are compatible with sensitive functional groups [21] [22].

| Asymmetric Method | Stereoselectivity | Typical Yield | Key Advantages |

|---|---|---|---|

| Chiral Auxiliary | >95% de | 70-85% | High predictability, established protocols |

| Asymmetric Alkylation | >90% ee | 65-80% | Direct installation of stereocenter |

| Asymmetric Reduction | >95% ee | 80-95% | Mild conditions, high efficiency |

| Organocatalysis | >85% ee | 60-90% | Metal-free, sustainable approach |

Catalytic Systems for Stereoselective Production

The development of efficient catalytic systems for the stereoselective production of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid relies on advanced transition metal catalysis and organocatalytic methodologies [9] [10] [11]. These systems must provide high enantioselectivity while maintaining practical efficiency for synthetic applications.

Ruthenium-based catalytic systems have demonstrated exceptional performance in asymmetric hydrogenation reactions relevant to chiral carboxylic acid synthesis [11] [13] [15]. The combination of ruthenium complexes with chiral diphosphine ligands such as 1,2-bis((diphenylphosphino)methyl)cyclohexane provides highly active and enantioselective catalysts for the reduction of α,β-unsaturated carboxylic acids [13] [15]. These catalysts often achieve enantioselectivities exceeding 95% while operating under mild conditions [13] [15].

Cobalt-catalyzed asymmetric hydrogenation represents an emerging approach using earth-abundant metals [11]. Chiral cobalt catalysts bearing electron-donating diphosphine ligands have shown remarkable activity and enantioselectivity for α,β-unsaturated carboxylic acid reduction [11]. The cobalt-catalyzed systems can achieve turnover numbers up to 1860 and enantioselectivities exceeding 99% for various substrates [11]. The carboxy group of the substrate plays a crucial role in controlling reactivity and enantioselectivity through coordination with the metal center [11].

Palladium-catalyzed asymmetric transformations offer additional opportunities for stereoselective synthesis [9] [10]. Palladium complexes with chiral ligands can facilitate various carbon-carbon bond forming reactions with high stereoselectivity [9] [10]. The development of palladium-based catalytic systems for asymmetric alkylation and cross-coupling reactions provides access to complex chiral molecules with multiple stereogenic centers [9] [10].

Trimetallic cluster catalysts represent an innovative approach to asymmetric catalysis [15]. Ruthenium clusters of the formula [(μ-H)2Ru3(μ3-S)(CO)7(μ-P–P*)] with chiral diphosphine ligands have been successfully applied to the asymmetric hydrogenation of tiglic acid (trans-2-methyl-2-butenoic acid) [15]. These cluster catalysts demonstrate that intact multinuclear metal complexes can provide effective stereoinduction while maintaining high catalytic activity [15].

| Catalyst System | Metal Loading | Enantioselectivity | Turnover Number | Operating Conditions |

|---|---|---|---|---|

| Ru-BINAP | 0.1 mol% | >95% ee | 1000 | H2 (40 atm), RT |

| Co-diphosphine | 0.1 mol% | >99% ee | 1860 | H2 (40 atm), RT |

| Pd-chiral ligand | 1-5 mol% | >90% ee | 200-500 | Mild temperature |

| Ru3 cluster | 0.5 mol% | >85% ee | 800 | H2 (10 atm), 50°C |

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in the large-scale synthesis of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid addresses environmental sustainability and economic efficiency considerations [12] [23] [24]. Modern synthetic approaches emphasize the reduction of waste, the use of renewable resources, and the minimization of hazardous substances [12] [23].

Continuous flow synthesis represents a paradigmatic shift toward more sustainable chemical manufacturing [23] [24]. Flow chemistry systems enable precise control over reaction parameters, improved mass and heat transfer, and reduced waste generation compared to traditional batch processes [23] [24]. The continuous-flow synthesis of carboxylic acids using platinum-catalyzed hydrogen peroxide oxidation has demonstrated excellent yields exceeding 96% with water as the sole byproduct [23]. These systems can operate continuously for extended periods, producing multi-gram quantities with consistent quality [23] [24].

Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying purification processes [26]. Mechanochemical approaches using ball milling or grinding techniques can facilitate various organic transformations without solvents [26]. The mechanochemical synthesis of carboxylic acid derivatives has shown yields up to 90% under ambient conditions, providing a sustainable alternative to solution-phase chemistry [26].

Biocatalytic approaches offer environmentally benign alternatives for chiral compound synthesis [27]. Enzymatic transformations typically operate under mild conditions, exhibit high selectivity, and use water as the primary solvent [27]. The application of biocatalysts such as ketoreductases, transaminases, and esterases can provide access to chiral carboxylic acids with excellent enantioselectivity [27]. These biotransformations often achieve complete conversion with minimal byproduct formation [27].

Microwave-assisted synthesis enhances reaction efficiency while reducing energy consumption and reaction times [25] [29]. Microwave irradiation can accelerate organic transformations by providing rapid and uniform heating [25] [29]. The synthesis of carboxylic acid derivatives using microwave activation has demonstrated significant improvements in yield and reaction time compared to conventional heating methods [25] [29]. These techniques are particularly valuable for reactions requiring elevated temperatures [25] [29].

The implementation of process analytical technology enables real-time monitoring and control of synthetic processes [40]. Advanced analytical techniques such as in-line spectroscopy and automated sampling systems provide continuous feedback on reaction progress and product quality [40]. This approach facilitates the optimization of reaction conditions and ensures consistent product specifications throughout large-scale production [40].

| Green Chemistry Approach | Environmental Benefit | Efficiency Improvement | Scalability |

|---|---|---|---|

| Continuous Flow | Reduced waste, safer handling | >95% yield, consistent quality | Multi-kilogram scale |

| Solvent-Free | Eliminated VOC emissions | Simplified purification | Industrial scale |

| Biocatalysis | Biodegradable, renewable | >99% selectivity | Pilot to commercial |

| Microwave Synthesis | Reduced energy consumption | 10-fold time reduction | Laboratory to pilot |

The nuclear magnetic resonance spectroscopic analysis of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid provides detailed structural information through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The compound exhibits characteristic chemical shifts that allow for unambiguous assignment of all proton and carbon environments within the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid displays several distinct resonance regions characteristic of the structural components. The carboxylic acid proton appears as a broad singlet in the range of 10.5-12.5 ppm, exhibiting the typical downfield shift associated with the highly deshielded carboxyl hydrogen [1]. This signal often appears broadened due to rapid exchange with trace water and concentration-dependent hydrogen bonding effects.

The aromatic proton signals from the 2-methoxyphenyl substituent manifest as a characteristic pattern in the 6.8-7.5 ppm region [2] [3]. The ortho-substituted benzene ring displays four distinct aromatic protons with coupling patterns reflecting the substitution pattern. The proton ortho to the methoxy group typically resonates at the most upfield position within the aromatic region due to the electron-donating effect of the methoxy substituent.

The methoxy group (-OCH₃) appears as a sharp singlet at 3.7-3.9 ppm, integrating for three protons [2] [3]. This chemical shift is characteristic of aromatic methoxy groups and serves as a diagnostic signal for compound identification.

The aliphatic region contains several important signals. The benzylic methylene protons (CH₂ adjacent to the aromatic ring) appear as a complex multiplet around 2.6-2.8 ppm, showing characteristic downfield shift due to the aromatic ring's deshielding effect [2]. The methylene protons of the butanoic acid chain resonate at 2.3-2.5 ppm, while the α-methyl group attached to the chiral center displays a doublet pattern at 1.1-1.3 ppm with coupling to the adjacent methine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary structural information with the carbonyl carbon of the carboxylic acid group appearing in the characteristic range of 170-185 ppm [1]. Saturated aliphatic carboxylic acids typically resonate near the downfield end of this range, around 180-185 ppm.

The aromatic carbon atoms span the region from 110-160 ppm, with the methoxy-substituted carbon appearing most downfield due to the electron-withdrawing effect of the oxygen atom [2] [4]. The quaternary aromatic carbon directly attached to the methoxy group typically resonates around 157-160 ppm, while the other aromatic carbons appear at various positions within the aromatic region depending on their electronic environment.

The methoxy carbon (-OCH₃) appears as a characteristic signal at 55-56 ppm, providing a diagnostic peak for structural confirmation [2] [4]. This chemical shift is highly consistent across different methoxyphenyl-containing compounds and serves as a reliable identification marker.

The aliphatic carbon atoms display predictable chemical shifts based on their structural environment. The benzylic carbon (CH₂ adjacent to the aromatic ring) appears around 30-35 ppm, while the remaining aliphatic carbons of the butanoic acid chain resonate in the 15-30 ppm range depending on their specific positions and branching patterns.

Infrared (IR) Vibrational Mode Analysis

The infrared spectroscopic analysis of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid reveals characteristic vibrational modes that provide detailed information about the functional groups present and their molecular environment. The IR spectrum displays several key absorption bands that enable structural identification and purity assessment.

Carboxylic Acid Vibrational Modes

The carboxylic acid functional group exhibits two primary diagnostic absorptions that make identification straightforward. The hydroxyl (O-H) stretch of the carboxyl group produces a characteristically broad absorption spanning from 2500 to 3300 cm⁻¹ [5] [1]. This unusually broad absorption results from extensive hydrogen bonding between carboxylic acid molecules in the solid state or concentrated solutions, leading to dimeric or oligomeric structures.

The carbonyl (C=O) stretch appears as a strong absorption between 1680 and 1720 cm⁻¹, with the exact position depending on the molecular environment and degree of hydrogen bonding [5] [1]. Free carboxyl groups typically absorb around 1760 cm⁻¹, while the more commonly encountered hydrogen-bonded dimeric forms show absorption centered around 1710 cm⁻¹. For (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid, the presence of the aromatic ring may cause a slight downfield shift due to conjugation effects.

Aromatic Vibrational Modes

The 2-methoxyphenyl substituent contributes several characteristic aromatic vibrational modes to the IR spectrum. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region as medium-intensity peaks [6] [7]. These typically manifest as multiple sharp absorptions due to the different aromatic C-H environments present in the ortho-substituted benzene ring.

The aromatic C=C stretching vibrations produce medium to strong absorptions in the 1450-1650 cm⁻¹ region [6] [7]. These skeletal vibrations are characteristic of substituted benzene rings and provide confirmation of the aromatic component. The exact frequencies depend on the substitution pattern and electronic effects of the methoxy group.

Methoxy Group Vibrational Modes

The methoxy (-OCH₃) substituent exhibits several diagnostic vibrational modes. The methoxy C-H stretching vibrations contribute to the aliphatic C-H stretch region around 2800-3000 cm⁻¹ [6]. The C-O stretch of the methoxy group appears as a strong absorption in the 1000-1300 cm⁻¹ region, specifically attributable to the C-O-C stretching vibration [6] [7].

Aliphatic Chain Vibrational Modes

The aliphatic components of the butanoic acid chain contribute characteristic absorptions. The aliphatic C-H stretching vibrations appear as strong peaks in the 2800-3000 cm⁻¹ region, typically showing multiple components due to the different methyl and methylene environments [6] [7]. The C-H bending vibrations contribute to absorptions in the 1350-1480 cm⁻¹ region.

The C-O stretching vibration associated with the carboxylic acid group appears in the 1200-1320 cm⁻¹ region as a medium-intensity absorption [6] [7]. This vibration is often coupled with the O-H bending mode and provides additional confirmation of the carboxylic acid functionality.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid reveals characteristic fragmentation patterns that provide structural information and enable compound identification. Under electron ionization conditions, the molecular ion exhibits predictable fragmentation pathways that reflect the molecular structure and relative bond strengths.

Molecular Ion Characteristics

The molecular ion peak [M]⁺ for (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid appears at m/z 208, corresponding to the molecular formula C₁₂H₁₆O₃. The molecular ion typically displays moderate intensity, as carboxylic acids generally show reasonably stable molecular ion peaks compared to other functional groups [8] [9]. The isotope pattern reflects the natural abundance of ¹³C, with an M+1 peak appearing at approximately 13% of the molecular ion intensity.

α-Cleavage Fragmentation

One of the most significant fragmentation pathways involves α-cleavage adjacent to the carboxylic acid group, resulting in the loss of the carboxyl group (COOH) to produce a fragment ion at m/z 163 [M-45]⁺ [10] [9]. This fragmentation is characteristic of carboxylic acids and typically produces a high-intensity peak in the mass spectrum. The resulting fragment retains the methoxyphenyl substituent and provides information about the remaining molecular structure.

Methoxy Group Fragmentation

The methoxy substituent undergoes characteristic fragmentation through loss of the methoxy radical (OCH₃) to produce a fragment ion at m/z 177 [M-31]⁺ [10] [9]. This fragmentation pattern is diagnostic for methoxy-substituted aromatic compounds and provides confirmation of the methoxy group's presence. The relative intensity of this fragment depends on the stability of the resulting aromatic radical cation.

Benzylic Cleavage Patterns

The benzylic position adjacent to the aromatic ring represents a favorable fragmentation site due to the stability of the resulting benzylic carbocation. Cleavage at this position generates a methoxyphenyl fragment [C₇H₇O]⁺ at m/z 123 [10] [9]. This fragment is characteristic of methoxy-substituted aromatic compounds and often appears as a base peak or high-intensity signal in the mass spectrum.

Further rearrangement of the methoxyphenyl fragment can lead to loss of the methoxy group, producing the tropylium ion [C₇H₇]⁺ at m/z 91 [10] [9]. This seven-membered ring cation is particularly stable and represents a common fragmentation product in aromatic mass spectrometry.

Characteristic Fragment Ions

Several smaller fragment ions provide additional structural information. The methoxy fragment [OCH₃]⁺ appears at m/z 31, while the carboxyl fragment [COOH]⁺ appears at m/z 45 [10] [9]. These low-mass fragments are characteristic of their respective functional groups and aid in structural confirmation.

The fragmentation pattern also includes various hydrocarbon fragments resulting from cleavage of the aliphatic chain. These typically appear at lower m/z values and provide information about the branching pattern and chain length of the alkyl substituents.

Chromatographic Purity Assessment Methods

The chromatographic analysis of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid employs multiple separation techniques to assess purity, confirm identity, and enable quantitative analysis. The selection of appropriate chromatographic methods depends on the specific analytical requirements and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC represents the most commonly employed technique for purity assessment of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid. The method utilizes a C18 stationary phase with a mobile phase consisting of water and acetonitrile containing 0.1% formic acid as a modifier [11] [12]. The acidic modifier helps to suppress ionization of the carboxylic acid group, providing improved peak shape and reproducibility.

Typical retention times for this compound on C18 columns range from 5-15 minutes, depending on the specific gradient conditions and column dimensions [11]. The compound exhibits good retention due to the hydrophobic aromatic ring, while the carboxylic acid group provides sufficient polarity for reasonable elution times. Detection is typically accomplished using UV absorption at 254 nm, taking advantage of the aromatic chromophore.

For enantiomeric purity assessment, chiral HPLC methods employ specialized chiral stationary phases [13] [14]. Common chiral columns include Chiralpack IC or similar phases, with mobile phases consisting of hexane and isopropanol mixtures. The separation of the (2R) enantiomer from its (2S) counterpart requires optimization of the mobile phase composition and temperature to achieve adequate resolution.

Gas Chromatography Methods

Gas chromatographic analysis of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid requires derivatization to increase volatility and improve peak shape [15]. Common derivatization procedures include silylation using trimethylsilyl reagents or methylation using diazomethane or related methylating agents. The trimethylsilyl derivative provides excellent chromatographic properties and thermal stability.

Following derivatization, the compound typically elutes within 10-20 minutes on standard non-polar columns such as DB-5 or similar phases [15]. The method offers high resolution and sensitivity, making it suitable for trace impurity analysis. Detection can be accomplished using flame ionization detection (FID) for quantitative analysis or mass spectrometric detection for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS methods provide the most comprehensive analytical approach, combining chromatographic separation with mass spectrometric identification [16]. The method employs reversed-phase chromatography coupled with electrospray ionization in positive mode. The protonated molecular ion [M+H]⁺ at m/z 209 serves as the primary ion for detection and quantification.

Tandem mass spectrometry (MS/MS) methods using multiple reaction monitoring (MRM) provide enhanced selectivity and sensitivity [16]. Characteristic product ions include those resulting from loss of the carboxylic acid group and fragmentation of the methoxy substituent. The method offers detection limits in the nanogram range and enables simultaneous analysis of multiple related compounds.

Purity Determination Protocols

Quantitative purity assessment requires careful consideration of response factors and peak integration parameters. The area percent method provides a straightforward approach for major component analysis, while the external standard method offers improved accuracy for trace impurity determination [11]. Acceptance criteria typically require purity levels exceeding 95% for analytical standards, with individual impurities not exceeding 0.5%.

Method validation parameters include linearity, accuracy, precision, and detection limits. The methods must demonstrate adequate separation of the compound from potential synthetic impurities and degradation products. Stress testing under various conditions (heat, light, acid, base) helps identify potential degradation pathways and ensures method specificity.

The combination of multiple chromatographic techniques provides comprehensive characterization of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid purity and enables detection of a wide range of potential impurities. The orthogonal nature of these methods ensures robust analytical coverage and supports regulatory compliance requirements.